

8-Methylene-1,4-dioxaspiro[4.5]decane IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	8-Methylene-1,4-dioxaspiro[4.5]decane
Cat. No.:	B1311411

[Get Quote](#)

Technical Guide: 8-Methylene-1,4-dioxaspiro[4.5]decane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the chemical compound **8-Methylene-1,4-dioxaspiro[4.5]decane**, including its identification and physicochemical properties. An extensive search of scientific literature and chemical databases reveals a notable absence of in-depth studies on this specific molecule. Consequently, detailed experimental protocols, biological activity data, and associated signaling pathways are not available in published literature.

This guide presents the available data and proposes a potential synthetic pathway based on established chemical principles.

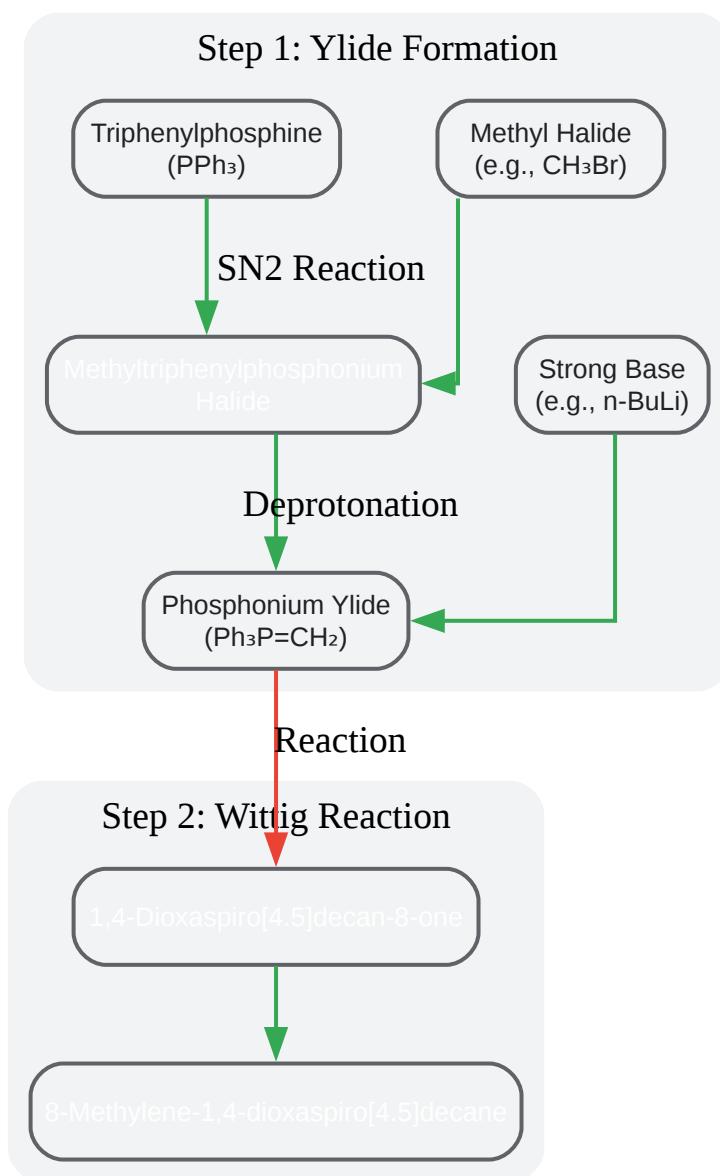
Compound Identification

The compound **8-Methylene-1,4-dioxaspiro[4.5]decane** is a spirocyclic compound featuring a cyclohexane ring, a dioxolane ring, and an exocyclic methylene group.

Identifier	Value
IUPAC Name	8-Methylene-1,4-dioxaspiro[4.5]decane
CAS Number	51656-90-7
Molecular Formula	C ₉ H ₁₄ O ₂
Molecular Weight	154.21 g/mol

Physicochemical Data

Limited information is available for this compound, primarily from chemical suppliers. The data is summarized below.


Property	Value	Source
Physical Form	Liquid	Sigma-Aldrich
Purity	Typically ≥95%	Synchem, Sigma-Aldrich
Storage Temperature	2-8°C, Sealed in dry conditions	Sigma-Aldrich

Note: No experimental data on properties such as boiling point, density, or spectral characteristics were found in the reviewed literature.

Synthesis Pathway

While no specific experimental protocol for the synthesis of **8-Methylene-1,4-dioxaspiro[4.5]decane** has been found in the literature, a plausible and common method for its preparation would be the Wittig reaction. This reaction is a well-established method for converting ketones into alkenes.^{[1][2]} The logical precursor for this synthesis is 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), the ketal-protected form of 1,4-cyclohexanedione.

The proposed two-step logical workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **8-Methylene-1,4-dioxaspiro[4.5]decane** via the Wittig reaction.

- **Ylide Preparation:** The first step involves the synthesis of a phosphonium ylide. Triphenylphosphine is reacted with a methyl halide (like methyl bromide) via an $\text{S}_{\text{N}}2$ reaction to form a stable methyltriphenylphosphonium salt.^[2] This salt is then treated with a strong base, such as n -butyllithium ($n\text{-BuLi}$), to deprotonate the methyl group, yielding the reactive methylenetriphenylphosphorane (a phosphonium ylide).^[2]

- Wittig Reaction: The prepared ylide is then reacted with the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to form the desired alkene product, **8-Methylene-1,4-dioxaspiro[4.5]decane**, and a stable byproduct, triphenylphosphine oxide. [\[1\]](#)

Experimental Protocols

No detailed experimental protocols for the synthesis or use of **8-Methylene-1,4-dioxaspiro[4.5]decane** are currently available in the public scientific literature. The synthesis described above is a theoretical pathway. Researchers would need to perform experimental optimization of reaction conditions, such as solvent, temperature, and purification methods.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of **8-Methylene-1,4-dioxaspiro[4.5]decane**. While other spirocyclic compounds, including derivatives of 1,4-dioxaspiro[4.5]decane, have been investigated for various applications, such as in the development of radioligands for tumor imaging^[3], these findings cannot be extrapolated to the title compound without specific experimental evidence. Consequently, no signaling pathways involving this molecule can be described or visualized.

Conclusion

8-Methylene-1,4-dioxaspiro[4.5]decane is a known chemical compound with a defined structure, IUPAC name, and CAS number. However, it remains a largely uncharacterized molecule in the scientific literature. There is a significant opportunity for novel research into its synthesis, characterization, and potential biological activities. The proposed synthesis via a Wittig reaction from 1,4-Dioxaspiro[4.5]decan-8-one offers a viable starting point for such investigations. Professionals in drug development and chemical research should note the current lack of data and the potential for foundational research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ_1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Methylene-1,4-dioxaspiro[4.5]decane IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311411#8-methylene-1-4-dioxaspiro-4-5-decane-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com